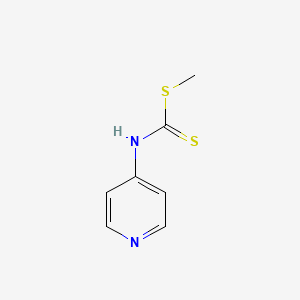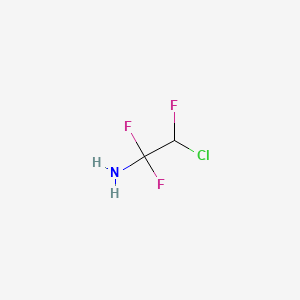
2-Chloro-1,1,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,1,2-trifluoroethan-1-amine is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of both chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,2-trifluoroethan-1-amine typically involves the reaction of chlorotrifluoroethylene with nucleophiles. One common method is the reaction of chlorotrifluoroethylene with amines under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced reactors and automation ensures consistent product quality and higher efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,1,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, cyanides, and other substituted derivatives.
Oxidation: Formation of oxides and higher oxidation state compounds.
Reduction: Formation of amines and other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,1,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated heterocycles and other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,1,2-trifluoroethan-1-amine involves its interaction with nucleophiles and electrophiles due to the presence of both electron-withdrawing and electron-donating groups. The chlorine and fluorine atoms influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane:
2,2-Dichloro-1,1,1-trifluoroethane: Used as a refrigerant and in the production of other chemicals.
2,2,2-Trifluoroethylamine: Used in the synthesis of various fluorinated compounds.
Uniqueness
2-Chloro-1,1,2-trifluoroethan-1-amine stands out due to its specific combination of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical resistance and stability .
Eigenschaften
CAS-Nummer |
40062-89-3 |
|---|---|
Molekularformel |
C2H3ClF3N |
Molekulargewicht |
133.50 g/mol |
IUPAC-Name |
2-chloro-1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C2H3ClF3N/c3-1(4)2(5,6)7/h1H,7H2 |
InChI-Schlüssel |
IOWVPVXGOWXRGM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N)(F)F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
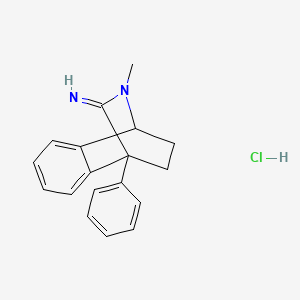


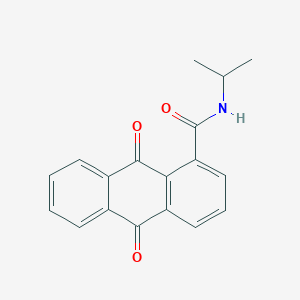
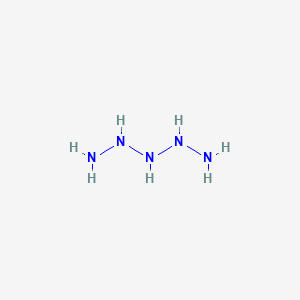
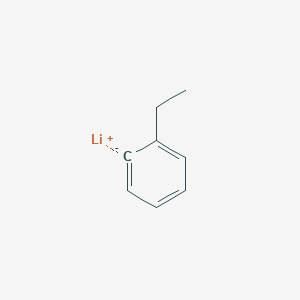
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)

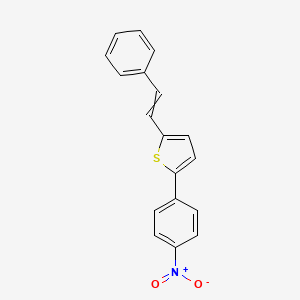
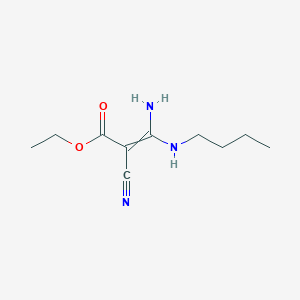
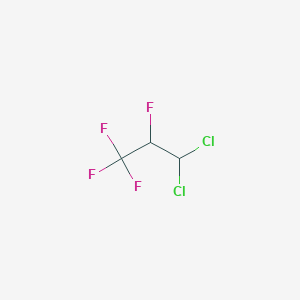
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
